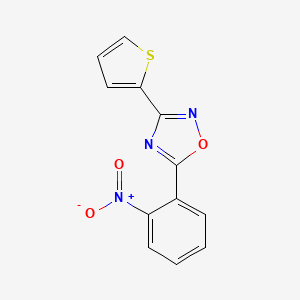![molecular formula C22H30N2O B6012044 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, also known as JB-336, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JB-336 is a novel piperazine derivative that has been synthesized and studied for its biological properties.
Wirkmechanismus
The exact mechanism of action of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act through several pathways. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This inhibition results in vasodilation and increased blood flow, which may contribute to its anti-cancer and neuroprotective effects. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may contribute to its potential use in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is its potential therapeutic applications in various fields of medicine, including oncology and neurology. Additionally, it has been shown to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer therapy. One limitation of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is its limited availability and high cost, which may hinder its widespread use in research and clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. One area of interest is the optimization of its synthesis method to improve yield and reduce cost. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Future research may also focus on the development of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol-based drug delivery systems and the identification of potential drug targets for its use in cancer therapy and neuroprotection.
Synthesemethoden
The synthesis of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of N-benzylpiperazine with 4-ethylbenzyl chloride to form 1-benzyl-4-(4-ethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant activity against several types of cancer, including breast, lung, and colon cancer. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-[1-benzyl-4-[(4-ethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-2-19-8-10-21(11-9-19)16-23-13-14-24(22(18-23)12-15-25)17-20-6-4-3-5-7-20/h3-11,22,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVPJSXOBPTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6011968.png)
![2-butyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6011972.png)

![1-(cyclobutylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6011988.png)
![1-(cyclohexylmethyl)-3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6011992.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6011993.png)
![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6012004.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6012010.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)